N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
Description
N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a heterocyclic compound featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone core substituted with a propyl group at position 4 and a propanamide side chain linked to a 4-chlorophenethyl moiety. Its molecular formula is C₂₁H₂₁ClN₅O₂S, with a molecular weight of 442.94 g/mol.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2S/c1-2-12-26-20(29)19-16(10-13-30-19)27-17(24-25-21(26)27)7-8-18(28)23-11-9-14-3-5-15(22)6-4-14/h3-6,10,13H,2,7-9,11-12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLAITSVGVEALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A chlorophenethyl moiety which may enhance lipophilicity and cellular uptake.
- A thieno[2,3-e][1,2,4]triazolo framework that is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing nitrogen heterocycles often exhibit anticancer properties. The presence of the triazole and pyrimidine rings in this compound suggests potential interactions with various biological targets involved in cancer progression.
- Mechanism of Action :
- Nitrogen heterocycles can inhibit key enzymes involved in cell proliferation and survival pathways. For instance, they may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Studies have shown that modifications to similar structures can enhance their efficacy against different cancer cell lines .
Antimicrobial Activity
The compound's structural elements hint at possible antimicrobial properties. Heterocyclic compounds are frequently explored for their ability to combat bacterial and fungal infections.
- Case Studies :
Anti-inflammatory and Analgesic Effects
Compounds with similar frameworks have also been reported to possess anti-inflammatory properties. The potential for this compound to modulate inflammatory pathways could be significant.
- Research Findings :
Summary of Biological Activities
| Activity Type | Evidence Level | Mechanism |
|---|---|---|
| Anticancer | Moderate | CDK inhibition |
| Antimicrobial | Moderate | Cell membrane disruption |
| Anti-inflammatory | Preliminary | Inhibition of inflammatory markers |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional distinctions between the target compound and structurally analogous molecules identified in the literature:
Key Structural and Functional Insights
Core Modifications: The thieno-triazolo-pyrimidinone core in the target compound distinguishes it from benzo-imidazo-pyrimidine (e.g., compound 9e) or simpler triazolo-pyrimidine scaffolds (e.g., compound in ). The thiophene ring may enhance π-stacking interactions in target binding . Replacement of the propyl group with butyl (as in ) increases lipophilicity (calculated LogP: ~3.5 vs.
Substituent Effects :
- Chlorophenethyl vs. Sulfamoylphenethyl : The chloro group in the target compound offers moderate electronegativity and steric bulk, favoring interactions with hydrophobic enzyme pockets. In contrast, the sulfamoyl group in its analog introduces hydrogen-bonding capacity, which could improve solubility but may limit blood-brain barrier penetration .
- Fluorine Substitution : The chloro-fluorophenyl group in provides metabolic resistance due to fluorine’s electronegativity and small atomic radius, a feature absent in the target compound .
Synthetic and Purity Considerations :
- Compound 3d (from ) achieved 97.8% purity via HPLC, suggesting robust synthetic protocols for triazolo-pyrimidine derivatives. However, the target compound’s synthesis may require optimization due to its complex thiophene-containing core .
Research Implications
- Pharmacological Potential: The target compound’s chlorophenethyl and propyl groups position it as a candidate for kinase or protease inhibition, analogous to triazolo-pyrimidine-based drugs like sedaxane .
- Optimization Pathways : Structural analogs with sulfamoyl or fluorine substituents () highlight opportunities to fine-tune solubility, metabolic stability, and target affinity.
Q & A
Q. Table 1: Representative Reaction Conditions and Yields
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclization | DMF | 110 | None | 65–70 |
| Amide Coupling | DCM | 0–5 | EDC/HOBt | 75–80 |
| Final Purification | Ethanol | RT | – | 85–90 |
Which analytical techniques are critical for confirming the structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
How should researchers design initial in vitro assays to evaluate biological activity?
Methodological Answer:
- Target Selection : Prioritize kinases or proteases due to the triazolopyrimidine scaffold’s known affinity for ATP-binding pockets .
- Assay Protocols :
- Controls : Include staurosporine (kinase inhibitor) and DMSO vehicle controls to validate assay robustness .
Advanced Research Questions
How can researchers resolve discrepancies between computational binding predictions and experimental IC₅₀ values?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Perform 100-ns simulations to assess conformational flexibility of the triazolopyrimidine core, which may adopt non-planar geometries in solution .
- Free Energy Perturbation (FEP) : Quantify energy differences between predicted and observed binding poses to refine docking models .
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) to identify transient interactions missed in static models .
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., PKA) to resolve steric clashes or hydration effects .
What strategies optimize reaction mechanisms for key synthetic intermediates?
Methodological Answer:
- Kinetic Studies :
- Variable Time Normalization Analysis (VTNA) : Monitor intermediates via in-situ IR to identify rate-limiting steps (e.g., triazole ring closure) .
- Isotope Labeling : Use ¹⁵N-labeled precursors to trace nitrogen migration during cyclization .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for enhancing yields in heterocycle formation (Table 2) .
Q. Table 2: Catalyst Impact on Cyclization Yield
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| None | DMF | 24 | 65 |
| Pd(OAc)₂ | Toluene | 12 | 78 |
| CuI | DMSO | 8 | 82 |
How should contradictory pharmacological data (e.g., varying IC₅₀ across cell lines) be analyzed?
Methodological Answer:
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for inter-lab variability .
- Mechanistic Profiling :
- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to determine significance (p<0.05) .
Data Contradiction Analysis
Case Study : A study reports IC₅₀ = 1.2 µM against PKA, while another finds IC₅₀ = 8.7 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
